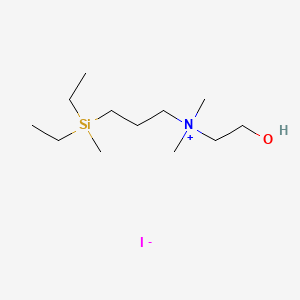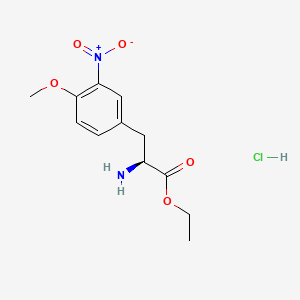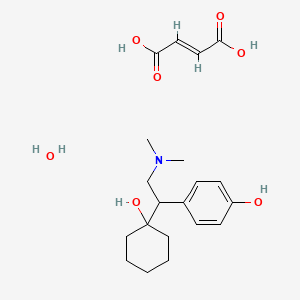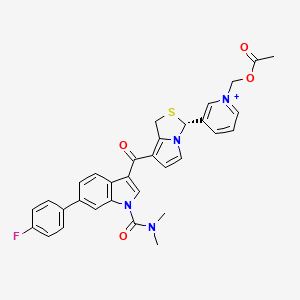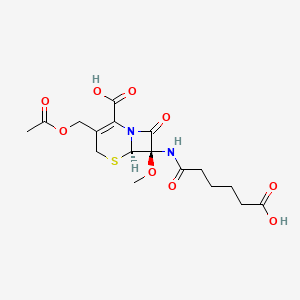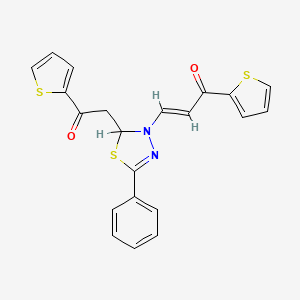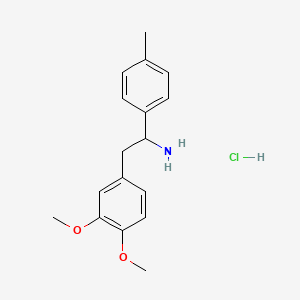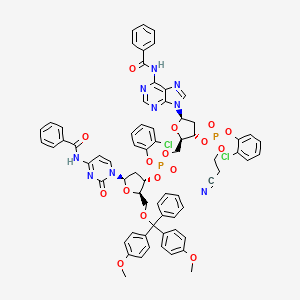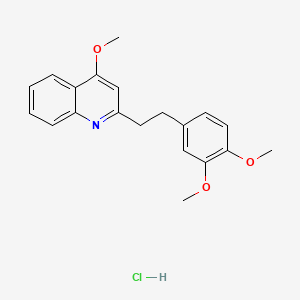![molecular formula C16H19N3O4 B12762648 Pyridoxiliden-pyridoxamin [German] CAS No. 82276-93-5](/img/structure/B12762648.png)
Pyridoxiliden-pyridoxamin [German]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridoxiliden-pyridoxamin, also known as Pyridoxamine, is one of the natural forms of vitamin B6. It is based on a pyridine ring structure with hydroxyl, methyl, aminomethyl, and hydroxymethyl substituents. Pyridoxamine plays a crucial role in various biochemical processes, including the scavenging of free radical species and carbonyl species formed in sugar and lipid degradation, as well as the chelation of metal ions that catalyze Amadori reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridoxamine typically involves the preparation of pyridoxal oxime from pyridoxine hydrochloride as the initial raw material. The reaction medium is water, and activated manganese is added to facilitate the reaction . Another method involves the condensation of cyanoacetamide with 1,3-oxazole derivatives and dienophiles, followed by catalytic hydrogenation .
Industrial Production Methods
Industrial production of Pyridoxamine often employs the “oxazole” method, which involves the condensation of 1,3-oxazole derivatives with dienophiles such as fumarodinitrile or 2,5-dihydro-2,5-dimethoxyfuran. This method has been optimized to increase yield and reduce production costs .
化学反应分析
Types of Reactions
Pyridoxamine undergoes various chemical reactions, including:
Oxidation: Pyridoxamine can be oxidized to form pyridoxal.
Reduction: It can be reduced to form pyridoxine.
Substitution: Pyridoxamine can participate in substitution reactions, where its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve acidic or basic catalysts.
Major Products Formed
Oxidation: Pyridoxal
Reduction: Pyridoxine
Substitution: Various substituted pyridoxamine derivatives
科学研究应用
Pyridoxamine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a chelating agent for metal ions.
Medicine: It has been investigated for its potential in treating diabetic nephropathy, neuropathy, and retinopathy.
Industry: Pyridoxamine is used in the production of vitamin B6 supplements and as an additive in various pharmaceutical formulations.
作用机制
Pyridoxamine exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reactive carbonyl species, preventing oxidative damage.
Metal Chelation: Pyridoxamine forms stable complexes with metal ions, inhibiting the catalysis of oxidative reactions.
Inhibition of Glycation: It reacts with reactive carbonyl compounds generated during protein glycation, preventing the formation of advanced glycation end products.
相似化合物的比较
Pyridoxamine is one of the six forms of vitamin B6, which also include pyridoxine, pyridoxal, and their respective phosphorylated derivatives (pyridoxine 5’-phosphate, pyridoxal 5’-phosphate, and pyridoxamine 5’-phosphate) . Compared to pyridoxine and pyridoxal, pyridoxamine is more effective in inhibiting the formation of advanced glycation end products and in chelating metal ions . This makes it particularly valuable in medical applications related to diabetes and oxidative stress.
Similar Compounds
- Pyridoxine (Vitamin B6)
- Pyridoxal
- Pyridoxine 5’-phosphate
- Pyridoxal 5’-phosphate
- Pyridoxamine 5’-phosphate
Pyridoxamine’s unique ability to inhibit glycation and chelate metal ions sets it apart from its counterparts, making it a compound of significant interest in both research and industrial applications.
属性
CAS 编号 |
82276-93-5 |
|---|---|
分子式 |
C16H19N3O4 |
分子量 |
317.34 g/mol |
IUPAC 名称 |
4-[[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C16H19N3O4/c1-9-15(22)13(11(7-20)3-18-9)5-17-6-14-12(8-21)4-19-10(2)16(14)23/h3-5,20-23H,6-8H2,1-2H3 |
InChI 键 |
ADDANUZRAMQVBU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C(=C1O)CN=CC2=C(C(=NC=C2CO)C)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



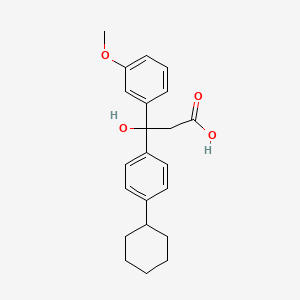
![ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride](/img/structure/B12762574.png)

